Degradation Potency (DC50) Compared to Clinical-Stage PROTAC ARV-110 and Preclinical PROTAC ARCC-4
PROTAC Androgen receptor degrader-1 (Ex.14) achieves a DC50 of 6 nM for AR degradation in prostate cancer cells . This places it at an intermediate potency position: approximately 6-fold less potent than ARV-110 (DC50 ~1 nM) [1] and roughly equipotent with ARCC-4 (DC50 5 nM) [2]. This mid-nanomolar potency range is associated with sufficient target engagement to deplete AR protein levels by >90% at saturating concentrations while potentially offering a wider therapeutic window than sub-nanomolar PROTACs that may approach the ligand-rebinding kinetic floor [1].
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | DC50 = 6 nM (AR-positive prostate cancer cells) |
| Comparator Or Baseline | ARV-110: DC50 ~1 nM; ARCC-4: DC50 5 nM; SARD279: DC50 1099 nM |
| Quantified Difference | 6-fold less potent than ARV-110; approximately equipotent to ARCC-4 (1.2× difference); 183-fold more potent than SARD279 |
| Conditions | Cell-based AR degradation assays; exact cell line not specified in vendor datasheet for Ex.14; ARV-110 data in LNCaP and VCaP cells; ARCC-4 data in HEK293T and LNCaP cells |
Why This Matters
Mid-nanomolar DC50 differentiates Ex.14 from both ultra-potent (<1 nM) and weak (>1 μM) degraders, guiding selection for studies where balanced degradation efficacy and potential therapeutic index are prioritized.
- [1] Neklesa T, et al. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. J Clin Oncol. 2019;37(7_suppl):259. View Source
- [2] Salami J, et al. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Commun Biol. 2018;1:100. View Source
